N-(2-(2-(4-chlorophenyl)-6-methylthiazolo[3,2-b][1,2,4]triazol-5-yl)ethyl)-4-methoxybenzenesulfonamide
Description
N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE is a complex organic compound that belongs to the class of triazolothiazoles. This compound is characterized by its unique structure, which includes a chlorophenyl group, a triazolothiazole ring, and a methoxybenzenesulfonamide moiety. It has garnered interest in various fields of scientific research due to its potential biological activities and applications.
Properties
Molecular Formula |
C20H19ClN4O3S2 |
|---|---|
Molecular Weight |
463.0 g/mol |
IUPAC Name |
N-[2-[2-(4-chlorophenyl)-6-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-5-yl]ethyl]-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C20H19ClN4O3S2/c1-13-18(11-12-22-30(26,27)17-9-7-16(28-2)8-10-17)29-20-23-19(24-25(13)20)14-3-5-15(21)6-4-14/h3-10,22H,11-12H2,1-2H3 |
InChI Key |
OTAIIKXVVXJTGA-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(SC2=NC(=NN12)C3=CC=C(C=C3)Cl)CCNS(=O)(=O)C4=CC=C(C=C4)OC |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE typically involves multiple steps, starting with the preparation of the triazolothiazole core. This can be achieved through the cyclization of appropriate thiosemicarbazide derivatives with α-haloketones under acidic conditions. The resulting triazolothiazole intermediate is then subjected to further functionalization to introduce the chlorophenyl and methoxybenzenesulfonamide groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-purity reagents, controlled temperature and pressure conditions, and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, potentially converting the sulfonamide group to an amine.
Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Sodium methoxide, potassium tert-butoxide.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE involves its interaction with specific molecular targets. It may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE: shares structural similarities with other triazolothiazole derivatives, such as:
Uniqueness
The uniqueness of N-{2-[2-(4-CHLOROPHENYL)-6-METHYL-[1,2,4]TRIAZOLO[3,2-B][1,3]THIAZOL-5-YL]ETHYL}-4-METHOXYBENZENE-1-SULFONAMIDE lies in its specific substitution pattern, which can influence its biological activity and chemical reactivity. The presence of the chlorophenyl group, in particular, may confer distinct properties compared to other halogenated derivatives.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
